molecular formula C10H12OS B581988 4-(Isopropylsulfanyl)benzaldehyde CAS No. 84264-99-3

4-(Isopropylsulfanyl)benzaldehyde

Cat. No.: B581988
CAS No.: 84264-99-3
M. Wt: 180.265
InChI Key: SIPXRBLFWCFUIE-UHFFFAOYSA-N
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Description

4-(Isopropylsulfanyl)benzaldehyde is a specialized benzaldehyde derivative offered for research and development purposes. It features an isopropylthio ether group at the para-position of the benzaldehyde core, making it a valuable bifunctional building block in organic synthesis. The aldehyde group is highly reactive, allowing for condensation reactions such as the formation of hydrazones and imines, which are pivotal in developing new pharmaceuticals and functional materials . Concurrently, the sulfanyl (thioether) group can act as a soft ligand in coordination chemistry or be further oxidized to sulfoxides and sulfones, modulating the electronic properties of the molecule . This compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPXRBLFWCFUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720390
Record name 4-[(Propan-2-yl)sulfanyl]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84264-99-3
Record name 4-[(1-Methylethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84264-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Propan-2-yl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development

Conventional and Modern Synthetic Routes to 4-(Isopropylsulfanyl)benzaldehyde

The construction of this compound relies on established and contemporary organic chemistry principles. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.

One classical approach to forming the benzaldehyde (B42025) structure is through electrophilic aromatic substitution on an isopropyl-substituted thioanisole (B89551). In these reactions, the isopropylsulfanyl group acts as an ortho-, para-directing group, guiding the introduction of the formyl group (or a precursor) to the desired position on the aromatic ring.

Common methods include:

Friedel-Crafts Acylation: This two-step process involves the reaction of (isopropylsulfanyl)benzene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). lumenlearning.com This introduces an acetyl group, which can then be oxidized or converted to the aldehyde. A significant challenge in this route is the potential for the Lewis acid catalyst to be poisoned by the sulfur atom of the substrate. lkouniv.ac.in

Vilsmeier-Haack Reaction: This method allows for the direct formylation of electron-rich aromatic rings. It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The (isopropylsulfanyl)benzene would attack the electrophilic Vilsmeier reagent, and subsequent hydrolysis would yield this compound. This method can be more tolerant of the sulfur group than Friedel-Crafts reactions.

As a general rule, electrophilic substitution reactions on rings that are strongly deactivated are often unsuccessful. lkouniv.ac.in

A highly effective and common strategy for synthesizing aryl sulfides is through nucleophilic aromatic substitution (SNAr). numberanalytics.com This pathway is particularly suitable for this target molecule because the electron-withdrawing aldehyde group activates the aromatic ring toward nucleophilic attack. masterorganicchemistry.compressbooks.pub

The general mechanism involves the following steps:

Nucleophile Attack: A nucleophile, in this case, the isopropylthiolate anion (CH₃)₂CHS⁻, attacks the carbon atom bearing a leaving group (typically a halide) on the aromatic ring. This initial attack is the rate-determining step. masterorganicchemistry.com

Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the para-aldehyde group, which provides significant stabilization. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Cl⁻).

A typical reaction involves reacting 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde (B46862) with isopropyl thiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF. walisongo.ac.id The fluoride (B91410) is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.com

Starting MaterialBaseSolventTemperature (°C)Yield (%)Reference
4-FluorobenzaldehydeK₂CO₃DMSO140GoodAnalogous to walisongo.ac.id
4-ChloronitrobenzeneNaOHWaterRoom Temp.HighAnalogous to pressbooks.pub
4-FluorobenzaldehydeK₂CO₃DMAc100-150GoodAnalogous to walisongo.ac.id

This table presents representative conditions for SNAr reactions based on analogous transformations. Specific yields for this compound would require experimental determination under these conditions.

Transition-metal catalysis, particularly with palladium, copper, and nickel, provides powerful methods for forming carbon-sulfur bonds. mdpi.comresearchgate.net These cross-coupling reactions typically involve the reaction of an aryl halide or triflate with a thiol. beilstein-journals.org

For the synthesis of this compound, this would involve coupling a 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) with isopropyl thiol. The general catalytic cycle for a palladium-catalyzed reaction is understood to proceed via oxidative addition, transmetalation (if a pre-formed metal thiolate is used), and reductive elimination. youtube.com

Palladium Catalysis: Buchwald and Hartwig developed highly effective catalyst systems using bulky, electron-rich phosphine (B1218219) ligands that facilitate the coupling of aryl halides with a wide range of nucleophiles, including thiols. nih.govnih.gov

Copper and Nickel Catalysis: Copper- and nickel-based catalysts are often used as more economical alternatives to palladium. researchgate.net Nickel catalysts, often paired with N-heterocyclic carbene (NHC) ligands, have shown high efficiency in C-S bond formation. mdpi.com

These methods are valued for their high functional group tolerance, allowing the aldehyde group to remain intact during the reaction. nsf.gov

Instead of forming the C-S bond or the Ar-CHO bond as the final step, alternative routes can rely on the interconversion of functional groups on a pre-existing 4-(isopropylsulfanyl)aryl scaffold.

Oxidation of Benzyl Alcohol: The aldehyde can be prepared by the controlled oxidation of 4-(isopropylsulfanyl)benzyl alcohol. This precursor could be synthesized, for example, by the reduction of a corresponding benzoic acid derivative. A variety of mild oxidizing agents are available for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which minimize the risk of over-oxidation to the carboxylic acid or oxidation of the sulfide (B99878) group.

Reduction of Benzoic Acid Derivatives: A more controlled reduction of 4-(isopropylsulfanyl)benzoic acid or its more reactive derivatives (like acyl chlorides or esters) can yield the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this partial reduction.

C-H Functionalization: Advanced methods involving the direct C-H functionalization of 4-isopropylsulfanylbenzene to introduce a formyl group represent a modern and atom-economical approach, though this may require specific directing groups or catalysts to achieve the desired regioselectivity. rsc.orgacs.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and selectivity of the synthesis of this compound, particularly in cross-coupling reactions, careful optimization of reaction parameters is essential.

The success of transition-metal-catalyzed C-S cross-coupling reactions is highly dependent on the choice of the metal center and, most importantly, the ancillary ligand. mdpi.com Thiols and thiolates are notorious for their ability to bind strongly to transition metals, which can lead to catalyst poisoning and deactivation. mdpi.com

Ligand Design: The development of specialized ligands has been key to overcoming this challenge.

Bulky, Electron-Rich Phosphines: Ligands such as bidentate XantPhos and monodentate dialkylbiaryl phosphines (e.g., Buchwald ligands) have proven effective. nih.govnih.govnsf.gov Their steric bulk is thought to create a protective pocket around the metal center, facilitating the desired reductive elimination step to release the product and regenerate the active catalyst, while preventing irreversible binding of the thiolate. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with metal centers, making the resulting catalysts more resistant to decomposition and deactivation. nih.gov

Catalyst Screening: Research often involves screening a panel of catalysts and ligands to identify the optimal system for a specific substrate combination. For instance, a study on the Pd-catalyzed C-S coupling might compare the performance of different palladium precatalysts paired with various phosphine ligands.

Catalyst PrecatalystLigandBaseSolventYield (%)Reference
Pd₂(dba)₃XantPhosCs₂CO₃TolueneHighAnalogous to nsf.gov
Pd(OAc)₂DPEPhosK₃PO₄DioxaneModerateAnalogous to rsc.org
NiCl₂(dppp)NaOt-BuTolueneLowAnalogous to mdpi.com
CuINoneK₂CO₃DMFVariableAnalogous to researchgate.net

This table summarizes typical components screened in C-S cross-coupling reactions. The performance is highly substrate-dependent. dba = dibenzylideneacetone; dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane.

The data shows that palladium systems with specialized phosphine ligands like XantPhos often provide superior results for C-S coupling reactions. nsf.gov The choice of base and solvent also plays a critical role and must be co-optimized with the catalyst system.

Solvent Effects and Reaction Medium Engineering

The synthesis of this compound, most commonly achieved via nucleophilic aromatic substitution (SNAr), is profoundly influenced by the choice of solvent. In a typical synthesis, a halo-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, is reacted with an isopropylthiolate source. The reaction medium is not merely an inert vehicle but an active participant in the reaction, influencing solubility, reaction rates, and even the reaction pathway.

Polar aprotic solvents are paramount in facilitating SNAr reactions. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently employed due to their ability to dissolve both the polar nucleophile and the aromatic substrate. fishersci.co.uknih.gov Their high dielectric constants help to stabilize the charged intermediate, known as the Meisenheimer complex, which is formed during the addition of the nucleophile to the aromatic ring. pressbooks.pub This stabilization lowers the activation energy of the reaction, thereby increasing the rate of synthesis.

The redox properties of thioethers are also sensitive to the solvent environment. Studies on analogous compounds show that the solvent's dipolarity and polarizability (π*) are the dominant factors influencing these properties, indicating that the nature of solvation is primarily nonspecific. nih.gov In some advanced applications, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote SNAr reactions even at low temperatures by activating the substrate through strong hydrogen-bonding interactions. acs.orgresearchgate.net

The selection of the solvent is a critical parameter in engineering an efficient reaction medium, as demonstrated by the varying outcomes in analogous thioether syntheses.

Table 1: Effect of Solvents on Analogous Nucleophilic Aromatic Substitution Reactions

SolventReaction TypeConditionsYieldReference
DMSOSNAr of 4-fluorobenzaldehyde with 4-methoxyphenol140 °C, 30 min~52% (average) walisongo.ac.id
DMF/WaterSNAr of 4-fluorobenzaldehyde with dimethylamine (B145610) (from DMF decomposition)105 °C, 1 h98% nih.gov
EthanolSNAr of aryl halide with amineReflux, 8-24 hNot specified fishersci.co.uk
THFSNAr of aryl halide with alcohol/NaHRT to 80-100 °C, 8-24 hNot specified fishersci.co.uk
Water (with HPMC)SNAr of various haloarenes with thiols60 °C, 0.5 MGood to excellent d-nb.info

Temperature and Pressure Control in Reaction Optimization

Temperature is a critical lever in optimizing the synthesis of this compound. For SNAr reactions, particularly with less reactive precursors like 4-chlorobenzaldehyde, elevated temperatures are often necessary to provide sufficient thermal energy to overcome the activation barrier. pressbooks.pub Reaction temperatures in the range of 80 °C to 140 °C are common for driving these reactions to completion in a reasonable timeframe. fishersci.co.ukwalisongo.ac.id

Precise temperature control is crucial not only for reaction rate but also for selectivity. The aldehyde functional group is sensitive to high temperatures and can undergo side reactions or decomposition, leading to reduced yields and purification challenges. Therefore, the optimal temperature is a balance between achieving a practical reaction rate and maintaining the integrity of the product.

Conversely, some modern synthetic protocols aim for lower reaction temperatures. The use of highly activating solvents like HFIP can enable SNAr with thiols to proceed efficiently at or below room temperature, offering a milder alternative that preserves sensitive functional groups. acs.orgresearchgate.net

Pressure control is generally less critical for this type of liquid-phase synthesis, as the reactions are typically conducted at atmospheric pressure. However, if volatile reagents like isopropyl thiol are used in a sealed reaction vessel to prevent their loss, the internal pressure will increase with temperature. In such cases, careful monitoring and control are essential for safety, especially during scale-up. nih.gov

Table 2: Influence of Temperature on Analogous SNAr Reactions

ReactantsSolventTemperature (°C)TimeOutcomeReference
4-Fluorobenzaldehyde + 4-MethoxyphenolDMSO14030 minReaction complete, good yield. walisongo.ac.id
4-Fluorobenzaldehyde + DimethylamineDMF/Water25, 45, 651 hNo detectable conversion. nih.gov
4-Fluorobenzaldehyde + DimethylamineDMF/Water1051 h98% conversion. nih.gov
Chloroheteroarenes + ThiolsHFIPRoom Temp-Efficient reaction under mild conditions. acs.orgresearchgate.net
Aryl Halide + Alcohol/ThiolTHF80-1008-24 hHeating is often necessary. fishersci.co.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by designing safer, more efficient, and sustainable processes. researchgate.net

Exploration of Sustainable Synthetic Pathways

Beyond the traditional SNAr, several alternative pathways offer greener approaches. A significant improvement involves the use of odorless and stable thiol surrogates, such as potassium xanthates (ROCS₂K), which react with aryl halides to form the desired thioether. mdpi.comnih.gov This approach circumvents the use of volatile and malodorous thiols, improving laboratory safety and reducing environmental release. researchgate.net

Transition-metal-catalyzed cross-coupling reactions represent another versatile and sustainable strategy. For instance, the coupling of an aryl boronic acid with a thiol using a copper catalyst can be performed in water, a benign solvent, avoiding the need for harsh organic solvents. researchgate.net Similarly, dehydrative thioetherification, which couples an alcohol with a thiol to produce water as the only byproduct, is a highly atom-economical method, though its application to direct arylation can be challenging. chemrevlett.combeilstein-journals.org

Development of Environmentally Benign Catalytic Systems

A key focus in green catalysis is the replacement of precious and often toxic heavy metals like palladium with more earth-abundant and benign alternatives such as copper and iron. researchgate.netacs.org Efficient iron- and copper-catalyzed methods for C–S bond formation have been developed, reducing both the cost and environmental footprint of the synthesis. researchgate.net

The development of heterogeneous catalysts is another cornerstone of green synthesis. Magnetically separable nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnet and reused multiple times, which simplifies product purification and minimizes catalyst waste. nih.gov Photocatalysis using semiconductor materials also presents a green alternative, enabling C-S bond formation under mild conditions using visible light as the energy source. rsc.org

Table 3: Comparison of Catalytic Systems for Aryl Thioether Synthesis

Catalyst SystemReactantsSolventConditionsKey AdvantageReference
CuSO₄ / NaOHAryl Boronic Acid + ThiolWater130 °CGreen solvent, avoids toxic ligands. researchgate.net
CoFe₂O₄@Asparagine-Cu/NiAryl Halide + ThiolEthanol/WaterRefluxMagnetically recoverable, reusable catalyst. nih.gov
Pd/ZnIn₂S₄Aryl Halide + ThiophenolAcetonitrileVisible Light, Room TempMild conditions, light-initiated. rsc.org
Nano-NiAlcohol + ThiolAcetonitrileRoom TempNickel catalysis, mild conditions. chemrevlett.com

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis stands out as a powerful green chemistry tool, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. chemrevlett.com While a specific enzyme for the direct synthesis of this compound has not been reported, related enzymatic reactions for thioether synthesis highlight the potential of this approach.

For instance, immobilized lipases such as Novozym 435 (from Candida antarctica) have been shown to catalyze multicomponent reactions to form thioether derivatives. rsc.orgrsc.org Laccase enzymes can also be employed in a cascade reaction where an oxidized intermediate undergoes a subsequent thia-Michael addition to form a C–S bond. nih.govresearchgate.net More recently, ene-reductases (EREDs) have been applied to the asymmetric synthesis of chiral thioethers, demonstrating the expanding toolbox of enzymes for C-S bond formation. acs.org These biocatalytic methods typically operate near ambient temperature and pressure in aqueous media, drastically reducing energy consumption and the need for hazardous organic solvents.

Scale-Up Considerations for Industrial and Preparative Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial or preparative scale introduces a new set of challenges that must be addressed for a safe, efficient, and economical process.

Key considerations include:

Reagent Selection and Handling: On a large scale, the use of foul-smelling and volatile thiols is highly problematic. The adoption of stable, odorless thiol surrogates like xanthates becomes particularly advantageous. mdpi.comresearchgate.net

Thermal Management: SNAr and catalytic reactions can be exothermic. Effective heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is vital.

Process Efficiency: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, and throughput.

Catalyst and Solvent Recovery: For catalytic processes, the ability to recover and reuse the catalyst is economically and environmentally essential. Heterogeneous catalysts that can be easily filtered are preferred for large-scale operations. nih.gov Solvent recycling is also a critical component of a sustainable industrial process.

Purification: Chromatographic purification is often not feasible or economical on a large scale. Developing a process that yields a product amenable to purification by crystallization or distillation is highly desirable. walisongo.ac.id For example, designing the reaction conditions to minimize byproduct formation simplifies downstream processing significantly.

Several studies on analogous thioether syntheses have successfully demonstrated scalability, providing a blueprint for the potential industrial production of this compound. researchgate.netrsc.org

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for reactivity, participating in numerous transformations typical of aromatic aldehydes. Its position on the benzene (B151609) ring, para to the isopropylsulfanyl group, influences its electronic properties and reactivity in these transformations.

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Wittig Reaction: In the Wittig reaction, 4-(Isopropylsulfanyl)benzaldehyde can react with a phosphorus ylide (a Wittig reagent) to form an alkene. commonorganicchemistry.comstackexchange.com The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphatane. stackexchange.com This four-membered ring decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene (E or Z) is dependent on the stability of the ylide used. stackexchange.com Unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the E-alkene. stackexchange.com

Aldol (B89426) Condensation: As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense via an aldol reaction. However, it is an excellent substrate for crossed-aldol condensations, specifically the Claisen-Schmidt condensation, where it reacts with an enolizable aldehyde or ketone in the presence of a base. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of a ketone enolate on the aldehyde to form a β-hydroxy ketone, which readily dehydrates to produce a stable, conjugated α,β-unsaturated ketone. wikipedia.orgwvu.edu For example, reaction with acetone (B3395972) would yield 4-(4-(isopropylsulfanyl)phenyl)but-3-en-2-one.

Knoevenagel Condensation: This condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base like piperidine (B6355638) or proline. rsc.orgjmcs.org.mxresearchgate.net The reaction is a powerful method for C-C bond formation and leads to the synthesis of α,β-unsaturated products. rsc.orgresearchgate.net The use of different active methylene compounds allows for the synthesis of a variety of derivatives, such as cinnamic acids or cyanoacrylates. jmcs.org.mxresearchgate.net

Table 1: Nucleophilic Addition Reactions of this compound

Reaction Reagent(s) Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂) Alkene
Aldol Condensation (Claisen-Schmidt) Enolizable Ketone/Aldehyde (e.g., Acetone), Base (e.g., NaOH) α,β-Unsaturated Ketone/Aldehyde
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) α,β-Unsaturated Dinitrile

Oxidation and Reduction Reactions with Selective Reagents

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the isopropylsulfanyl group, provided appropriate reagents are chosen.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(Isopropylsulfanyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Aerobic oxidation can be performed, though it may require specific experimental setups to manage reaction conditions and the formation of peracid intermediates. researchgate.net Other common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Reduction: Selective reduction of the aldehyde group to a primary alcohol, [4-(Isopropylsulfanyl)phenyl]methanol, is readily accomplished using mild reducing agents. ugm.ac.id Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the sulfide (B99878) moiety under standard conditions. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. ugm.ac.id

Table 2: Oxidation and Reduction of the Aldehyde Group

Reaction Type Reagent(s) Product
Oxidation KMnO₄ or Aerobic Oxidation 4-(Isopropylsulfanyl)benzoic acid
Reduction Sodium Borohydride (NaBH₄) [4-(Isopropylsulfanyl)phenyl]methanol

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds.

Imines (Schiff Bases): Reaction with primary amines yields imines. A related transformation is the Aza-Wittig reaction, where this compound reacts with an iminophosphorane (formed from an azide (B81097) and triphenylphosphine) to give the corresponding imine product. commonorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) in the presence of a base produces this compound oxime. wikipedia.orgontosight.ai This reaction is a standard method for converting aldehydes into oximes, which are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. wikipedia.orgresearchgate.net

Hydrazones: The aldehyde reacts with hydrazine (B178648) (N₂H₄) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form the corresponding hydrazone. The reaction with DNPH is a classic qualitative test for aldehydes and ketones, typically resulting in a brightly colored crystalline precipitate.

These reactions are characteristic of aldehydes that lack α-hydrogens, such as this compound.

Cannizzaro Reaction: In the presence of a strong base like concentrated potassium hydroxide, this compound undergoes a disproportionation reaction. wikipedia.orgbyjus.com One molecule of the aldehyde is reduced to the corresponding primary alcohol, [4-(Isopropylsulfanyl)phenyl]methanol, while a second molecule is oxidized to the carboxylate salt, potassium 4-(isopropylsulfanyl)benzoate. wikipedia.orgbyjus.com This redox process produces the alcohol and carboxylic acid in a 1:1 molar ratio. libretexts.org A "crossed" Cannizzaro reaction can also be performed, where a sacrificial aldehyde like formaldehyde (B43269) is used as the reductant to improve the yield of the more valuable alcohol. byjus.comiitk.ac.in

Benzoin Condensation: This is a coupling reaction between two molecules of an aromatic aldehyde, traditionally catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene. wikipedia.orgpharmaguideline.com Two molecules of this compound will condense to form the corresponding α-hydroxy ketone, or benzoin, specifically 2-hydroxy-1,2-bis(4-(isopropylsulfanyl)phenyl)ethan-1-one. wikipedia.orgrsc.org The reaction involves the nucleophilic attack of the catalyst on one aldehyde molecule, leading to a polarity reversal ("umpolung") of the carbonyl carbon, which then attacks a second aldehyde molecule. wikipedia.org

Reactions of the Isopropylsulfanyl Moiety

The sulfur atom in the isopropylsulfanyl group is also a site of reactivity, most notably undergoing oxidation.

The thioether can be selectively and sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. This transformation significantly alters the electronic properties of the substituent, making it more electron-withdrawing.

Oxidation to Sulfoxide: The selective oxidation of the sulfide to a sulfoxide, 4-(isopropanesulfinyl)benzaldehyde, can be achieved using one equivalent of a mild oxidizing agent. mdpi.comnih.gov Reagents like hydrogen peroxide in acetic acid or sodium meta-periodate are commonly used for this transformation. mdpi.comjchemrev.com Controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. mdpi.com

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or excess of a milder one, yields the corresponding sulfone, 4-(isopropanesulfonyl)benzaldehyde. jchemrev.comorganic-chemistry.orgnih.gov Reagents such as excess hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA) are effective for this conversion. organic-chemistry.orgorientjchem.org The oxidation of sulfides to sulfones is a common transformation in organic synthesis, as sulfones are valuable synthetic intermediates. jchemrev.comresearchgate.net

Table 3: Oxidation of the Isopropylsulfanyl Moiety

Starting Material Reagent(s) Product Oxidation State
This compound 1 eq. H₂O₂ 4-(Isopropanesulfinyl)benzaldehyde Sulfoxide
This compound Excess H₂O₂ or m-CPBA 4-(Isopropanesulfonyl)benzaldehyde Sulfone
4-(Isopropanesulfinyl)benzaldehyde H₂O₂ or m-CPBA 4-(Isopropanesulfonyl)benzaldehyde Sulfone

Cleavage of the C-S Bond and Sulfur Extrusion Reactions

The carbon-sulfur (C-S) bond in aryl sulfides, such as this compound, can be cleaved under various conditions, often facilitated by transition metal catalysts. This process, known as desulfurization, is a valuable transformation in organic synthesis. While specific studies on the C-S bond cleavage of this compound are not extensively documented, the reactivity can be inferred from studies on analogous aryl alkyl sulfides.

Reductive cleavage of C(sp2)-S bonds is a common strategy. For instance, nickel-catalyzed reductive cleavage of C-S bonds in aryl sulfides has been achieved under mild, ligandless conditions, offering a high degree of chemoselectivity. organic-chemistry.org Such methods could potentially be applied to this compound to yield benzaldehyde (B42025). Another approach involves molybdenum hexacarbonyl-mediated desulfurization, which has been shown to be effective for a range of thiols and disulfides, tolerating various functional groups. organic-chemistry.org

Sulfur extrusion reactions, where the sulfur atom is removed from the molecule to form a new bond, typically a carbon-carbon double bond, are also known for sulfur-containing compounds. For example, the Barton-Kellogg reaction involves the reaction of diazo compounds with thioketones to produce alkenes via sulfur extrusion. While not directly applicable to a thioether, related reactions involving the formation of a transient thiirane (B1199164) followed by sulfur extrusion are plausible under specific conditions.

The cleavage of the C-S bond can also be promoted by radical mechanisms. For instance, radical-mediated C-S bond cleavage of isethionate has been demonstrated in biological systems. mdpi.com In synthetic chemistry, homolytic C-S bond cleavage in alkylthiolates has been shown to proceed via a radical intermediate. nih.gov

Table 1: Examples of C-S Bond Cleavage Reactions in Aryl Sulfides

Catalyst/ReagentSubstrate TypeProductReference
Nickel (ligandless)Aryl methyl sulfidesAryl compound (desulfurized) organic-chemistry.org
Molybdenum hexacarbonylAryl thiols, disulfidesDesulfurized arenes organic-chemistry.org
Hemin chloride/FePcPhenyl vinyl sulfideCyclopropanation/C-S cleavage products sioc-journal.cn

Metal-Mediated Transformations Involving the Sulfur Atom

The sulfur atom in this compound, with its lone pairs of electrons, can act as a coordination site for metal centers, influencing the compound's reactivity and enabling various transformations. Thioethers are known to be excellent ligands for transition metals, although strong coordination can sometimes hinder catalytic activity. acsgcipr.org

Metal-mediated reactions at the sulfur atom can lead to the formation of new bonds. For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In the context of this compound, this would involve the sulfur atom attacking an alkyl halide to form a 4-formylphenyl(isopropyl)(alkyl)sulfonium salt. These sulfonium salts can be valuable intermediates in further synthetic transformations.

The coordination of the sulfur atom to a metal can also facilitate reactions on other parts of the molecule. The formation of metal-sulfur bonds is a key step in many catalytic processes involving organosulfur compounds. acsgcipr.org For instance, the coordination of the sulfur atom in this compound to a metal catalyst could influence the reactivity of the aldehyde group or the aromatic ring. While specific examples for this exact molecule are scarce, the principles of coordination chemistry suggest that the sulfur atom can play a significant role in directing metal-catalyzed reactions. libretexts.org

Electrophilic Aromatic Substitution on the Benzaldehyde Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene ring of this compound. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents already present: the aldehyde group (-CHO) and the isopropylsulfanyl group (-S-iPr).

Regioselectivity Studies of Substitution Reactions

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. researchgate.netbyjus.com This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The positive charge that develops in the ortho and para positions of the resonance-stabilized carbocation intermediate (arenium ion) is destabilized by the adjacent positively polarized carbonyl carbon, thus favoring attack at the meta position. researchgate.net

Conversely, the isopropylsulfanyl group is an activating, ortho, para-directing group. masterorganicchemistry.com The sulfur atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding arenium ion intermediates. researchgate.net

Studies on related compounds support this prediction. For example, the nitration of 4-hydroxybenzaldehyde, which also has an activating ortho, para-director and a deactivating meta-director, results in nitration at the position ortho to the hydroxyl group. semanticscholar.org

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in organic synthesis. nih.govnih.gov Aryl aldehydes are common components in many MCRs, and this compound can serve as a valuable building block in this context for the synthesis of diverse heterocyclic scaffolds. nih.gov

Biginelli Reaction and Related Heterocycle Syntheses

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogs. nih.govunair.ac.idtaylorandfrancis.com These heterocycles are of significant interest due to their wide range of biological activities. nih.gov

While no specific report on the use of this compound in a Biginelli reaction was found, the reaction is known to proceed with a wide variety of substituted benzaldehydes. nih.govrsc.org The electronic nature of the substituent on the benzaldehyde can influence the reaction yield. Given the successful application of other benzaldehydes with sulfur-containing substituents in Biginelli-type reactions, it is highly probable that this compound would react with a β-ketoester and urea or thiourea under acidic catalysis to afford the corresponding 4-(4-(isopropylsulfanyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one or -thione.

Table 2: General Conditions for the Biginelli Reaction

Aldehyde Componentβ-dicarbonyl ComponentUrea/ThioureaCatalystSolventProductReference
Substituted BenzaldehydesEthyl acetoacetateUreaHCl, ZnI₂, p-TsOHEthanol, Solvent-freeDihydropyrimidinones nih.govunair.ac.id
Substituted BenzaldehydesEthyl acetoacetateThioureaHCl, ZnI₂, p-TsOHEthanol, Solvent-freeDihydropyrimidinethiones nih.gov
BenzaldehydeAcetophenoneUreaZnI₂Solvent-free4,6-Diaryl-dihydropyrimidinones nih.gov

Beyond the Biginelli reaction, this compound can potentially participate in other multicomponent reactions for the synthesis of various heterocycles. For instance, MCRs are used to synthesize oxazolidinones, amino-furans, and pyridines, where an aldehyde is a key starting material. mdpi.com The presence of the isopropylsulfanyl group offers a handle for further functionalization of the resulting heterocyclic products, thereby increasing molecular diversity.

Ugi and Passerini Reactions Incorporating the Compound

No specific studies detailing the use of this compound in Ugi or Passerini reactions were identified in the current body of scientific literature. These multicomponent reactions, which are powerful tools for the rapid synthesis of complex molecules like α-acylamino amides (Passerini reaction) and bis-amides (Ugi reaction), typically involve an aldehyde component. While benzaldehyde and its various other derivatives are commonly employed, the specific reactivity and product outcomes for this compound in these contexts have not been reported.

Exploration of Cascade and Tandem Reactions

Similarly, there is a lack of published research on the involvement of this compound in cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are of significant interest for their efficiency and atom economy. The unique electronic and steric properties imparted by the isopropylsulfanyl group at the para-position of the benzaldehyde could potentially influence the course of such reactions, but specific examples and mechanistic studies are not currently available.

Derivatization and Advanced Research Applications As a Synthon

Synthesis of Novel Heterocyclic Compounds Incorporating the 4-(Isopropylsulfanyl)phenyl Fragment

The 4-(isopropylsulfanyl)phenyl moiety can be integrated into various heterocyclic systems, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netrasayanjournal.co.inbeilstein-journals.org In this context, 4-(isopropylsulfanyl)benzaldehyde can be reacted with o-phenylenediamines to yield 2-(4-(isopropylsulfanyl)phenyl)-1H-benzimidazoles. The reaction conditions can be varied to optimize the yield and selectivity, with some methods employing catalysts like erbium(III) triflate or environmentally friendly approaches. beilstein-journals.orgmdpi.com The resulting benzimidazole derivatives bearing the 4-(isopropylsulfanyl)phenyl group are subjects of interest for further biological evaluation. researchgate.net

A general synthetic route involves the reaction of this compound with o-phenylenediamine in a suitable solvent, often with a catalyst to facilitate the cyclization. rasayanjournal.co.in The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the stable benzimidazole ring. beilstein-journals.org

Table 1: Examples of Benzimidazole Synthesis Conditions

AldehydeReactantCatalyst/SolventProductReference
This compoundo-PhenylenediamineEr(OTf)₃ / Water2-(4-(isopropylsulfanyl)phenyl)-1H-benzimidazole beilstein-journals.orgmdpi.com
Substituted Benzaldehydeso-PhenylenediamineVarious catalysts (e.g., Iodine, H₂SO₄@HTC)Substituted Benzimidazoles researchgate.netrasayanjournal.co.in
4-Fluorobenzaldehyde (B137897)1,3-dihydro-2H-1,3-benzimidazole-2-thioneDMSO/K₂CO₃4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde mdpi.com

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinolines and isoquinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. mdpi.com The synthesis of these frameworks can be achieved through various named reactions, such as the Doebner-von Miller, Friedländer, and Pomeranz–Fritsch syntheses, which often utilize aldehydes as key starting materials. iust.ac.ir

By employing this compound in these classical synthetic strategies, novel quinoline and isoquinoline derivatives can be prepared. For instance, in a Friedländer-type synthesis, this compound can be condensed with a 2-aminoaryl ketone or aldehyde to construct the quinoline ring system. organic-chemistry.org Similarly, the Pomeranz–Fritsch reaction allows for the synthesis of isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde acetal. iust.ac.ir The resulting quinoline and isoquinoline derivatives incorporating the 4-(isopropylsulfanyl)phenyl moiety are of interest for their potential biological activities and material properties. organic-chemistry.orgthieme-connect.de

Pyrimidines and Dihydropyrimidinones

Pyrimidines and their partially saturated analogs, dihydropyrimidinones (DHPMs), are another important class of heterocyclic compounds with diverse pharmacological properties. hilarispublisher.commdpi.com The Biginelli reaction is a well-known multicomponent reaction used to synthesize DHPMs, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). mdpi.comscispace.comglobalresearchonline.net

By utilizing this compound as the aldehyde component in the Biginelli reaction, a variety of dihydropyrimidinone derivatives can be synthesized. scispace.com These reactions are often carried out in the presence of a catalyst to improve yields and reaction times. globalresearchonline.net The resulting DHPMs, containing the 4-(isopropylsulfanyl)phenyl substituent, can be further modified or screened for their biological activities. hilarispublisher.comresearchgate.net

Table 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaProduct TypeReference
This compoundEthyl acetoacetateUreaDihydropyrimidinone scispace.com
Aromatic AldehydesEthyl acetoacetateUrea/ThioureaDihydropyrimidinones mdpi.comglobalresearchonline.net
Substituted BenzaldehydesEnaminoneUreaDihydropyrimidinone scispace.com

Thiazole (B1198619) and Oxazole (B20620) Based Structures

Thiazoles and oxazoles are five-membered heterocyclic rings containing sulfur and nitrogen, or oxygen and nitrogen, respectively. These scaffolds are present in numerous biologically active compounds. researchgate.net The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. jpionline.org While direct use of this compound in this specific reaction is not typical, it can be used to synthesize precursors for thiazole and oxazole formation. researchgate.net

For example, this compound can be converted into an α-haloketone derivative, which can then participate in the Hantzsch synthesis. jpionline.org Alternatively, the aldehyde can be used to synthesize Schiff bases, which can then be cyclized to form thiazolidinone or oxazolidinone rings, which are related structures. researchgate.net The synthesis of oxazoles can also be achieved through various methods, such as the Robinson-Gabriel synthesis or from α-haloketones and amides. ijpsonline.com

Development of Organic Materials and Functional Polymers

The unique electronic properties of the sulfur-containing aromatic ring in this compound make it an attractive building block for the development of novel organic materials, including conjugated polymers and oligomers. ucm.estue.nl

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electron systems and interesting electronic and optical properties. ucm.estaylorfrancis.com These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com

This compound can serve as a precursor for the synthesis of monomers that can then be polymerized to form conjugated polymers. The aldehyde group can be transformed into various functionalities suitable for polymerization reactions, such as vinyl groups, ethynyl (B1212043) groups, or dihalides, which can then undergo polymerization through methods like Heck, Sonogashira, or Stille coupling reactions. The presence of the sulfur atom in the monomer can influence the electronic properties, solubility, and morphology of the resulting polymer. nih.gov The synthesis of well-defined oligomers from such precursors is also crucial for understanding the structure-property relationships of the corresponding polymers. ucm.estue.nl

Synthesis of Responsive Materials (e.g., Chemo-sensors, Optoelectronic Materials)

The aldehyde functionality is a cornerstone in the synthesis of responsive materials, which are designed to exhibit a measurable change in their properties in response to an external stimulus. This makes benzaldehyde derivatives, in general, excellent candidates for creating materials like chemosensors and optoelectronic devices. nih.govsigmaaldrich.com

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, often optical (colorimetric or fluorescent). The synthesis of such sensors frequently involves the condensation of an aldehyde with a signaling unit (fluorophore or chromophore) containing a nucleophilic group, like an amine. For instance, various benzaldehyde derivatives have been used to create chemosensors for detecting metal cations like Cu²⁺, Hg²⁺, and Cd²⁺, where the interaction with the ion alters the electronic properties of the sensor molecule, leading to a change in color or fluorescence. scielo.org.mx Similarly, aldehyde-based probes have been developed for detecting biologically relevant molecules. nih.gov

While specific research on this compound as a chemosensor precursor is not extensively documented, its structure is highly promising for such applications. The aldehyde group can be readily reacted with various fluorophores to construct the sensor framework. The sulfur atom in the isopropylsulfanyl group, being a soft Lewis base, could provide a selective binding site for soft Lewis acidic metal ions like mercury (Hg²⁺) or cadmium (Cd²⁺), potentially leading to highly selective and sensitive detection.

Optoelectronic materials are substances whose optical and electronic properties are interlinked, finding use in devices like LEDs and optical switches. bldpharm.com The incorporation of specific organic molecules can tune these properties. Benzaldehyde derivatives are used in the synthesis of functional polymers and organic dyes for these applications. scielo.br For example, spiropyran-based monomers, synthesized from benzaldehyde derivatives, have been incorporated into polyolefins to create materials that respond to light, heat, and force with a color change. nih.gov The aldehyde group of this compound could be utilized to anchor it into polymer chains or larger conjugated systems, while the polarizable sulfur atom of the isopropylsulfanyl group could influence the material's electronic and photophysical properties, making it a candidate for investigation in novel optoelectronic applications.

Table 1: Examples of Benzaldehyde Derivatives in Responsive Material Synthesis

Benzaldehyde Derivative Application Function of Aldehyde Group Responsive To Citation
4-(Benzyloxy)benzaldehyde Precursor for fluorescent pyrazolines Condensation with ketones Acidity, Oxidation scielo.br
General Benzaldehydes Synthesis of spiropyran comonomers Condensation with indole (B1671886) derivatives Light, Heat, Force nih.gov
Quinazolinone-based Benzaldehyde Schiff's bases Colorimetric Chemosensors Condensation with amines Metal Cations (Cu²⁺, Hg²⁺) scielo.org.mx
4-formylphenyl-containing probes Fluorescent Chemosensors Part of the electron-withdrawing unit Formaldehyde (B43269) nih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govlibretexts.org This approach allows for the efficient screening of many compounds to identify those with desired properties. The use of molecular scaffolds—a common core structure with multiple points of diversification—is central to this process. u-strasbg.fr Benzaldehydes are frequently employed as key building blocks in these synthetic endeavors due to the versatile reactivity of the aldehyde group.

In the quest for new drugs, chemists often design and synthesize focused libraries of compounds around a central molecular scaffold that is known or predicted to interact with a biological target. lead-discovery.de The goal is to explore the structure-activity relationship (SAR) by systematically varying the substituents attached to the scaffold.

The aldehyde group of this compound makes it an ideal reagent for incorporation into diverse scaffolds through reactions like the Ugi or Biginelli multicomponent reactions, or by forming Schiff bases followed by reduction or cycloaddition. By using this compound, a unique chemical group—the isopropylsulfanylphenyl moiety—can be introduced as one of the variable "R-groups" on the scaffold. The sulfur atom and the bulky isopropyl group can explore different regions of a target's binding pocket compared to more common substituents. This provides an opportunity to discover novel molecular interactions that could lead to improved potency or selectivity of a drug candidate. Libraries based on scaffolds derived from this compound could thus uncover new leads in drug discovery programs. u-strasbg.fr

This compound can be utilized in SPS in two primary ways. First, it can be used as a building block in solution that reacts with a substrate previously attached to the solid support. For example, it can undergo reductive amination with a resin-bound amine to introduce the 4-(isopropylsulfanyl)benzyl group into the growing molecule. cmu.edu Second, the compound itself can be immobilized onto a solid support. This can be achieved by reacting the aldehyde with a resin containing a hydrazide or aminooxy functional group, forming a stable hydrazone or oxime linker. The rest of the molecule can then be elaborated, and finally, the target compound is cleaved from the resin. This approach allows for the efficient, multi-step synthesis of complex molecules where the 4-(isopropylsulfanyl)phenyl group is a core component. nih.gov

Application in Complex Natural Product Synthesis Intermediates

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. mdpi.comengineering.org.cn These endeavors often require the strategic use of simple, commercially available starting materials that can be elaborated into intricate molecular architectures. Aldehydes are among the most fundamental and versatile building blocks in this field, participating in key carbon-carbon bond-forming reactions such as the Aldol (B89426), Wittig, and Grignard reactions.

Benzaldehyde and its substituted derivatives are common starting points in synthetic routes toward various natural products. nih.gov For example, they can serve as the electrophilic partner in reactions that establish key stereocenters or build the carbon skeleton of the target molecule.

While specific examples of this compound being used as an intermediate in a completed natural product synthesis are not prominent in the literature, its structural features make it a plausible candidate for such a role. The aldehyde group provides the necessary reactivity for chain elongation and cyclization reactions. The isopropylsulfanyl group, being relatively stable to many reaction conditions, would be carried through the synthetic sequence, ultimately being incorporated into the final natural product analogue. This could be particularly relevant for the synthesis of analogues of sulfur-containing natural products or to probe the biological activity of a natural product by introducing a non-native sulfur moiety.

Investigation of Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π–π stacking, and chalcogen bonding. mdpi.com The spontaneous organization of molecules into well-defined, stable, and ordered structures is known as self-assembly. This field is crucial for the development of functional materials and understanding biological processes.

Aromatic molecules are excellent candidates for supramolecular studies due to their ability to engage in π–π stacking interactions. Furthermore, the presence of heteroatoms can lead to more specific and directional interactions. The sulfur atom in the isopropylsulfanyl group of this compound makes it an interesting target for supramolecular assembly studies. Sulfur is a chalcogen, and it can participate in "chalcogen bonding," a non-covalent interaction analogous to the more well-known halogen and hydrogen bonding. mdpi.com

Investigations could explore how this compound molecules organize in the solid state (crystal engineering) or in solution. It is conceivable that the interplay between π–π stacking of the benzene (B151609) rings, dipole-dipole interactions from the aldehyde groups, and directional chalcogen bonding involving the sulfur atoms could lead to the formation of unique and ordered supramolecular structures like dimers, chains, or sheets. Understanding and controlling such self-assembly could pave the way for designing novel crystalline materials with tailored optical or electronic properties. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.gov For 4-(isopropylsulfanyl)benzaldehyde, the molecular geometry is primarily determined by the interplay of the benzaldehyde (B42025) and isopropylsulfanyl moieties.

The benzaldehyde portion is expected to be largely planar, a characteristic that is well-documented for benzaldehyde and its derivatives. epa.gov The phenyl ring, with its sp² hybridized carbons, forms a flat hexagonal structure. The aldehyde group (–CHO) attached to the ring also tends to lie in the same plane to maximize π-electron delocalization between the phenyl ring and the carbonyl group.

The geometry around the sulfur atom of the isopropylsulfanyl group is predicted to be bent, consistent with VSEPR theory for an atom with two bonding pairs and two lone pairs. The C(phenyl)-S-C(isopropyl) bond angle would be expected to be around 100-105°, similar to what is observed in related thioethers.

Detailed bond lengths and angles can be predicted with high accuracy using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). orientjchem.org While specific experimental data for this compound is scarce, theoretical calculations for analogous molecules like 4-methoxythioanisole (B167831) provide a reference for expected values. ijert.org

Table 1: Illustrative Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C=O Bond Length~1.21 Å
C(phenyl)-C(aldehyde) Bond Length~1.48 Å
C(phenyl)-S Bond Length~1.79 Å
S-C(isopropyl) Bond Length~1.82 Å
C(phenyl)-S-C(isopropyl) Bond Angle~103°
O-C-H (aldehyde) Bond Angle~120°

Note: These are illustrative values based on data for benzaldehyde and thioanisole (B89551) derivatives and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be predominantly localized on the isopropylsulfanyl group and the phenyl ring. The sulfur atom, with its lone pairs of electrons, and the π-system of the benzene (B151609) ring are the most electron-rich parts of the molecule, making them the primary sites for electrophilic attack.

Conversely, the LUMO is anticipated to be mainly centered on the benzaldehyde moiety, specifically on the carbonyl group and the phenyl ring. The electron-withdrawing nature of the aldehyde group makes this region electron-deficient and thus susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com The HOMO-LUMO gap for this compound can be calculated using DFT methods.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalIllustrative Energy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV

Note: These are estimated values and the actual energies would depend on the specific computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgproteopedia.orgnumberanalytics.com In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons, while regions of positive potential (blue) signify a deficiency of electrons.

For this compound, the ESP map would show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The sulfur atom would also exhibit a region of negative potential, though likely less intense than that of the oxygen. The aromatic ring would show a mixed potential, with the π-system being generally electron-rich.

The hydrogen atoms of the aldehyde and isopropyl groups, as well as the regions around the carbonyl carbon, would display a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. This type of analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comnih.govmdpi.com For this compound, MD simulations would be particularly useful for understanding the conformational preferences of the flexible isopropylsulfanyl group.

Conformational Preferences of the Isopropylsulfanyl Group

The isopropylsulfanyl group can adopt various conformations due to rotation around the C(phenyl)-S and S-C(isopropyl) bonds. The conformational preference is governed by a balance of steric hindrance and electronic effects.

Studies on thioanisole (a molecule with a methyl group instead of an isopropyl group attached to the sulfur) have shown that the planar conformation, where the methyl group lies in the plane of the phenyl ring, and an orthogonal conformation, where the methyl group is perpendicular to the ring, are the most significant. researchgate.net For this compound, the bulky isopropyl group would introduce greater steric hindrance.

Computational studies on thioanisole derivatives suggest that the most stable conformation is likely one where the C-S-C plane is twisted relative to the phenyl ring to minimize steric clashes between the isopropyl methyl groups and the ortho-hydrogens of the benzene ring. ijert.orgresearchgate.net

Rotational Barriers and Energetic Landscapes

The rotation around the C(phenyl)-C(aldehyde) bond and the C(phenyl)-S bond is not free and is associated with energy barriers. These rotational barriers can be calculated using computational methods to construct a potential energy surface that maps the energy of the molecule as a function of the dihedral angles of these bonds.

The rotational barrier for the C(phenyl)-C(aldehyde) bond in substituted benzaldehydes has been a subject of both experimental and theoretical studies. rsc.orgsrce.hrbenthamdirect.comresearchgate.netrsc.org The barrier arises from the disruption of π-conjugation between the phenyl ring and the carbonyl group when the aldehyde group is rotated out of the plane of the ring. The presence of the para-isopropylsulfanyl group, which is an electron-donating group, is expected to slightly lower this rotational barrier compared to unsubstituted benzaldehyde.

The rotational barrier around the C(phenyl)-S bond is influenced by the steric interactions between the isopropyl group and the phenyl ring, as well as the electronic interaction between the sulfur lone pairs and the π-system of the ring.

Table 3: Illustrative Rotational Barriers for this compound

Rotational BondIllustrative Barrier (kcal/mol)
C(phenyl)-C(aldehyde)~ 5-7
C(phenyl)-S~ 2-4

Note: These values are estimations based on data for related compounds and are intended to be illustrative.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. nih.gov By simulating reactions at the quantum mechanical level, researchers can map out potential energy surfaces, identify transient intermediates, and calculate the energetic barriers associated with different reaction pathways.

Transition State Analysis for Key Chemical Transformations

A cornerstone of reaction mechanism elucidation is the identification and characterization of transition states (TS). sumitomo-chem.co.jp A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a chemical transformation. For this compound, key transformations of interest include the oxidation of the aldehyde group to a carboxylic acid and the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone.

Density Functional Theory (DFT) calculations are commonly employed to locate and optimize the geometry of transition states. researchgate.net For instance, in a hypothetical oxidation of the aldehyde moiety of this compound by a peroxy acid, the transition state would likely involve the formation of a five-membered ring structure. Computational analysis would provide crucial geometric parameters of this transient species.

Table 1: Hypothetical Transition State Geometries for the Oxidation of this compound

ParameterValue (Å)
C-O (forming)1.85
O-O (breaking)1.92
C-H (aldehyde)1.12
O-H (forming)1.45

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

The imaginary frequency obtained from vibrational analysis of the optimized transition state structure confirms that it is a true first-order saddle point on the potential energy surface. The magnitude of this frequency is related to the curvature of the potential energy surface at the transition state.

Prediction of Reaction Pathways and Selectivity

Computational modeling allows for the exploration of multiple competing reaction pathways. acs.orgescholarship.org For this compound, a key aspect to investigate would be the selectivity of an oxidizing agent. Will the agent preferentially attack the aldehyde group or the sulfur atom?

By calculating the activation energies for both pathways, a prediction of the reaction's selectivity can be made. sumitomo-chem.co.jp The pathway with the lower activation energy will be the kinetically favored one. For example, a study might compare the reaction of this compound with hydrogen peroxide.

Table 2: Calculated Activation Energies for Competing Oxidation Pathways

Reaction PathwayActivation Energy (kcal/mol)
Aldehyde Oxidation15.2
Sulfide Oxidation12.8

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

Based on these hypothetical calculations, the oxidation of the sulfide group to a sulfoxide would be the kinetically preferred reaction under the specified conditions. Such predictions are invaluable for designing selective synthetic procedures.

Quantitative Structure-Reactivity Relationships (QSAR/LFER)

Quantitative Structure-Activity Relationship (QSAR) and Linear Free-Energy Relationship (LFER) studies are powerful methodologies for understanding how the structure of a molecule influences its reactivity or biological activity. mdpi.comajrconline.org

Hammett Studies and Substituent Effects on Reactivity

The Hammett equation is a classic example of a Linear Free-Energy Relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. lkouniv.ac.in The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

For this compound, the isopropylsulfanyl group (-S-iPr) acts as a substituent on the benzaldehyde ring. To understand its electronic influence, one could perform a Hammett study on a series of reactions, such as the nucleophilic addition to the carbonyl group. The Hammett constant (σ) for the 4-isopropylsulfanyl group would be determined experimentally or computationally. This group is expected to be an electron-donating group through resonance, which would be reflected in its σ value.

Table 3: Hypothetical Hammett Plot Data for the Cyanohydrin Formation from Substituted Benzaldehydes

Substituentσ_plog(k/k₀)
-NO₂0.781.17
-CN0.660.99
-Br0.230.35
-H0.000.00
-CH₃-0.17-0.26
-S-iPr-0.25-0.38
-OCH₃-0.27-0.41

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study. The σ_p value for -S-iPr is an estimate.

A positive ρ value for the reaction would indicate that the reaction is favored by electron-withdrawing groups. The negative σ value for the isopropylsulfanyl group would therefore predict a decrease in the reaction rate compared to unsubstituted benzaldehyde.

Cheminformatic Approaches to Predict Reaction Outcomes

Cheminformatics utilizes computational methods to analyze large datasets of chemical information. srmist.edu.in By developing models based on known reactions, it is possible to predict the outcomes of new reactions. For this compound, a cheminformatic approach could involve:

Database Mining: Searching reaction databases for similar reactants and transformations to predict likely products and reaction conditions.

Machine Learning Models: Training a machine learning algorithm on a dataset of reactions involving substituted benzaldehydes and sulfur-containing compounds. This model could then predict the most probable product for a given set of reactants and conditions involving this compound.

These approaches can significantly accelerate the discovery of new reactions and optimize existing ones by narrowing down the experimental space that needs to be explored.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to validate experimental findings and aid in structure elucidation. researchgate.net

DFT and other quantum chemical methods can calculate various spectroscopic parameters, including:

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated and compared to experimental spectra. This can help in the assignment of peaks, especially in complex molecules.

IR Frequencies: The vibrational frequencies of the molecule can be computed to predict the positions of infrared absorption bands. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch and the C-S stretch.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption maxima in the UV-Vis spectrum. mdpi.com

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

ParameterPredicted ValueHypothetical Experimental Value
¹H NMR (δ, ppm, -CHO)9.859.88
¹³C NMR (δ, ppm, C=O)191.5192.1
IR Frequency (cm⁻¹, C=O)17051701
UV-Vis (λ_max, nm)285288

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

The close agreement between predicted and experimental data would lend confidence to both the structural assignment and the computational methodology employed. Discrepancies can point to interesting electronic effects or the need for more sophisticated computational models.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced methodologies are required to resolve complex structural questions. researchgate.net

For complex derivatives of 4-(Isopropylsulfanyl)benzaldehyde, a suite of 2D NMR experiments is essential for unambiguous structural assignment. ipb.ptcreative-biostructure.com These experiments resolve overlapping signals and reveal through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would show a cross-peak between the methine proton of the isopropyl group and the two methyl protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu This is faster and more sensitive than a standard ¹³C NMR experiment. It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). columbia.edu For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-4 bonds) between protons and carbons. creative-biostructure.comcolumbia.edu It connects molecular fragments that are not directly bonded. For example, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (C1) and the carbons ortho to the aldehyde group (C2, C6). The methyl protons of the isopropyl group would show correlations to the methine carbon and the sulfur-bearing aromatic carbon (C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts (in ppm) are estimated based on standard substituent effects in a CDCl₃ solvent. Actual values may vary.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations from Proton to Carbon
Aldehyde-CHO~9.9~191C1, C2, C6
1Ar-C-~135-
2, 6Ar-CH~7.8~130C4, C1, CHO
3, 5Ar-CH~7.5~128C1, C5/C3
4Ar-C-~145-
Isopropyl-CH~3.5~38C4, Isopropyl CH₃
Isopropyl-CH₃~1.3~23Isopropyl CH, C4

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. iranchembook.ir It is invaluable for determining stereochemistry and conformation. ipb.pt For this compound, a NOESY spectrum could reveal through-space interactions between the isopropyl methine proton and the adjacent aromatic protons (H3, H5), providing information on the preferred orientation of the isopropylsulfanyl group relative to the benzene (B151609) ring.

Molecules are not static entities; they undergo various dynamic processes, such as bond rotation and conformational changes. numberanalytics.com Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these processes by analyzing changes in the NMR spectrum at different temperatures. umn.eduucl.ac.uk

For this compound, a key dynamic process is the rotation around the C(aryl)-S bond and the S-C(isopropyl) bond. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the two isopropyl methyl groups. By lowering the temperature, this rotation can be slowed. If the rotation becomes slow enough, the two methyl groups become chemically non-equivalent, and they would appear as two distinct signals instead of a single doublet. The temperature at which these signals broaden and merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. ucl.ac.uk This provides quantitative data on the conformational flexibility of the molecule.

While solution-state NMR provides information about molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and polymorphism of materials in their solid form. ualberta.camdpi.com This is crucial as the properties of a chemical can differ significantly between its various solid forms (polymorphs).

In ssNMR, magic-angle spinning (MAS) is used to average out anisotropic interactions that broaden signals in the solid state, resulting in "solution-like" spectra with higher resolution. ualberta.ca Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C. ethz.ch By analyzing the ¹³C chemical shifts in the ssNMR spectrum, one can identify the number of distinct molecules in the asymmetric unit of the crystal lattice. Differences in the ssNMR spectra of different batches of this compound could indicate the presence of different polymorphs or an amorphous solid, each with a unique molecular packing arrangement. ethz.ch

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For a derivative of this compound, HRMS would be used to confirm its elemental composition, a critical step in structure confirmation. researchgate.net For this compound itself (C₁₀H₁₂OS), the calculated exact mass provides an unambiguous target for identification.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. unt.edu In a typical experiment, a precursor ion (such as the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then these product ions are mass-analyzed. unt.edunih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation is expected to follow pathways characteristic of aromatic aldehydes and thioethers. miamioh.edudocbrown.info

Key Expected Fragmentation Pathways:

Loss of Formyl Radical: A common fragmentation for aromatic aldehydes is the loss of the -CHO group as a radical (29 Da), leading to a prominent peak corresponding to the [M-29]⁺ ion. miamioh.edu

Loss of Isopropyl Radical: Cleavage of the isopropyl group (43 Da) from the sulfur atom would result in an [M-43]⁺ ion.

McLafferty-type Rearrangements: While less common for thioethers than ethers, rearrangements involving hydrogen transfer could lead to other characteristic fragments.

Aromatic Ring Fragmentation: Further fragmentation of the resulting phenyl-containing ions can occur, leading to smaller ions characteristic of the benzene ring. docbrown.info

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (C₁₀H₁₂OS, MW = 180.27)

m/z (mass-to-charge ratio)Proposed Ion Structure/Fragment Lost
180[M]⁺ (Molecular Ion)
179[M-H]⁺ (Loss of aldehydic hydrogen)
151[M-CHO]⁺ (Loss of formyl radical)
137[M-C₃H₇]⁺ (Loss of isopropyl radical)
77[C₆H₅]⁺ (Phenyl cation, from further fragmentation)

This detailed analysis of fragmentation pathways is essential for the structural confirmation of novel derivatives and for identifying the compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. medistri.swiss This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss In a typical analysis, the sample is vaporized and passed through a GC column, which separates compounds based on their volatility and interactions with the column's stationary phase. medistri.swissnih.gov

For this compound, the primary peak in the chromatogram corresponds to the compound itself. The retention time is a characteristic feature used for identification, though it can vary based on the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). notulaebotanicae.ro Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (C10H12OS, approx. 180.27 g/mol ).

Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Impurities, even in trace amounts, are detected as separate peaks. researchgate.net Potential volatile impurities in a sample of this compound could arise from starting materials, by-products, or degradation. These might include benzaldehyde (B42025), isopropyl mercaptan, or other related aromatic compounds. nih.govmdpi.com Identification of these impurity peaks is achieved by comparing their mass spectra with established libraries (like NIST) or by analyzing their fragmentation patterns. medistri.swissmdpi.com

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound This table is illustrative, based on typical GC-MS analysis parameters.

ParameterValue
GC Column HP-5MS (or equivalent)
Injector Temperature 250 - 280 °C
Oven Program Initial 40-60°C, ramp to 250-280°C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time Dependent on exact conditions
Expected Molecular Ion (M+) m/z 180
Key Fragmentation Peaks m/z 137 (loss of C3H7), m/z 151 (loss of CHO), m/z 109 (loss of SC3H7)

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. spectroscopyonline.comphotothermal.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in bond dipole moments, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in bond polarizability. photothermal.com

Detailed Spectroscopic Assignments for Functional Groups and Molecular Vibrations

Aldehyde Group (CHO): The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of weak to medium bands between 2700-2900 cm⁻¹.

Aromatic Ring: The para-substituted benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a set of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant, with a strong band for para-substitution expected around 800-850 cm⁻¹.

Isopropylsulfanyl Group (S-CH(CH₃)₂): The C-S stretching vibration is typically weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. The isopropyl group will show characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and various bending vibrations (e.g., scissoring, rocking) between 1300-1470 cm⁻¹.

Table 2: Predicted Vibrational Assignments for this compound Assignments are based on known group frequencies from analogous compounds. researchgate.netnih.gov

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3050-3100Medium-WeakMediumAromatic C-H Stretch
~2970StrongStrongAliphatic C-H Stretch (Isopropyl)
~2870, ~2770WeakMediumAldehyde C-H Stretch (Fermi resonance)
~1700Very StrongMediumAldehyde C=O Stretch
~1595, ~1490StrongStrongAromatic C=C Ring Stretch
~1465, ~1370MediumMediumCH₃ Bending (Isopropyl)
~1200MediumStrongIn-plane C-H Bending
~830StrongWeakOut-of-plane C-H Bending (para-subst.)
~700WeakMediumC-S Stretch

In-situ IR/Raman for Reaction Monitoring and Kinetic Studies

In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sampling. americanpharmaceuticalreview.comcrystallizationsystems.com By immersing a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing the intensity changes of their characteristic vibrational bands. nih.gov

For reactions involving this compound, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol, in-situ IR or Raman would be highly effective. americanpharmaceuticalreview.comkaust.edu.sa For example, during an oxidation reaction, one could monitor the disappearance of the strong aldehyde C=O stretching peak (~1700 cm⁻¹) while simultaneously observing the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1700-1725 cm⁻¹) of the carboxylic acid product. This real-time data allows for precise determination of reaction endpoints, the study of reaction kinetics, and the detection of any transient intermediates. mdpi.com

Conformational Analysis Using Vibrational Signatures

The three-dimensional structure and conformational flexibility of a molecule can be investigated using vibrational spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT). ualberta.cavu.lt For this compound, a key area of conformational interest is the rotation around the C(aryl)-C(aldehyde) bond and the C(aryl)-S bond. ethz.chufms.br

Different conformers (rotational isomers) of the molecule will have slightly different energies and geometries, which in turn lead to subtle but measurable differences in their vibrational spectra. ethz.ch By comparing the experimentally obtained IR and Raman spectra with spectra calculated for different possible conformations, the most stable conformer in the solid state or in solution can be identified. ualberta.canih.gov For example, DFT calculations could predict the vibrational frequencies for conformers where the isopropyl group is oriented differently relative to the benzene ring. The excellent agreement between an experimental spectrum and the calculated spectrum for one specific conformer provides strong evidence for its predominance. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq Since this absorption is related to the promotion of electrons from lower to higher energy orbitals, the technique is also known as electronic spectroscopy. uobabylon.edu.iq

Analysis of Electronic Transitions and Chromophore Interactions

The UV-Vis spectrum of this compound is dominated by the electronic structure of the benzaldehyde chromophore, which is modified by the para-isopropylsulfanyl substituent. The key chromophore is the conjugated system formed by the benzene ring and the carbonyl group.

Two primary types of electronic transitions are expected for this molecule: msu.edu

π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzaldehyde, a strong π → π* transition occurs around 245-250 nm. researchgate.net

n → π Transitions:* This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from one of the lone pairs on the aldehyde oxygen) to a π* antibonding orbital. This transition typically appears as a weaker, longer-wavelength shoulder or band around 280-330 nm. msu.eduresearchgate.net

The isopropylsulfanyl group (-S-CH(CH₃)₂) at the para position acts as an auxochrome. An auxochrome is a group that, while not a chromophore itself, modifies the absorption of a chromophore. uobabylon.edu.iq The sulfur atom, with its lone pair of electrons, can donate electron density into the aromatic ring through resonance. This interaction extends the conjugated π-system, which generally has two effects:

Bathochromic Shift (Red Shift): The absorption maxima (λ_max) are shifted to longer wavelengths because the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is reduced.

Hyperchromic Effect: The molar absorptivity (ε), or the intensity of the absorption, is increased.

Therefore, the π → π* transition for this compound is expected to occur at a longer wavelength and with greater intensity than that of unsubstituted benzaldehyde. uobabylon.edu.iqmalayajournal.org

Solvent Effects on Absorption Maxima

The interaction between a solute and the surrounding solvent molecules can cause notable shifts in the UV-Visible absorption spectra, a phenomenon known as solvatochromism. niscpr.res.in The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index all contribute to these shifts by differentially stabilizing the ground and excited electronic states of the molecule. youtube.com For this compound, the presence of the polar carbonyl group and the sulfur atom suggests that its absorption maxima (λmax) will be sensitive to the solvent environment. taylorandfrancis.com

The electronic spectrum of this compound is expected to show two main types of transitions: a lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, and a higher-energy π → π* transition associated with the aromatic ring and carbonyl group.

π → π Transitions:* In these transitions, the excited state is typically more polar than the ground state. As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to longer wavelengths). youtube.com

n → π Transitions:* For the n → π* transition of the carbonyl group, the ground state is more stabilized by polar, protic solvents due to hydrogen bonding with the lone pair electrons on the oxygen atom. youtube.com This stabilization increases the energy gap between the non-bonding orbital and the π* antibonding orbital, resulting in a hypsochromic shift (a shift to shorter wavelengths) as solvent polarity increases. encyclopedia.pub

A systematic study involving a range of solvents with varying polarities would be required to fully map the solvatochromic behavior of this specific compound. The data can be correlated using empirical solvent polarity scales, such as the Kamlet-Taft parameters, to quantify the contributions of different solvent properties. nih.govijcce.ac.ir

SolventPolarity Index (ET(30))Expected Shift for π → πExpected Shift for n → π
Hexane (Nonpolar)31.0ReferenceReference
Dichloromethane (Polar Aprotic)40.7Bathochromic (Red Shift)Hypsochromic (Blue Shift)
Acetone (B3395972) (Polar Aprotic)42.2Bathochromic (Red Shift)Hypsochromic (Blue Shift)
Ethanol (Polar Protic)51.9Bathochromic (Red Shift)Hypsochromic (Blue Shift)
Water (Polar Protic)63.1Bathochromic (Red Shift)Hypsochromic (Blue Shift)

Spectroscopic Probes for Reaction Progress

The distinct spectral features of the aldehyde functional group make this compound a useful substrate for monitoring reaction progress in real-time. Techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy can track the consumption of the aldehyde and the appearance of product-specific signals. uu.nlbeilstein-journals.org

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of the aldehyde group provides a strong, characteristic absorption band in the IR spectrum, typically around 1700 cm⁻¹. Monitoring the decrease in the intensity of this peak is a direct measure of the aldehyde's consumption. For example, in a reduction reaction to an alcohol, this peak would disappear, while a broad O-H stretching band would appear around 3200–3600 cm⁻¹. In-situ ATR-IR spectroscopy is a powerful technique for such real-time monitoring. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton (CHO) has a highly characteristic and diagnostic chemical shift in the ¹H NMR spectrum, appearing far downfield between 9 and 10 ppm. thermofisher.com This region of the spectrum is often free from other signals, making the integration of this peak a reliable method for quantifying the extent of the reaction. magritek.com The disappearance of this singlet and the emergence of new signals corresponding to the product (e.g., the CH-OH proton of an alcohol or the vinylic protons of an alkene in a Wittig reaction) can be tracked over time. acs.orgacs.org

UV-Vis Spectroscopy: While less specific than IR or NMR, UV-Vis spectroscopy can also monitor reactions where the conjugation of the π-electron system changes. nih.gov For instance, in a condensation reaction that extends the conjugated system, a bathochromic shift in the λmax would be observed. The formation or consumption of species with distinct chromophores can be followed by monitoring absorbance at a specific wavelength. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography on a single crystal provides the most definitive structural information about a molecule in the solid state, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. purechemistry.org Obtaining a suitable single crystal of this compound would allow for an unambiguous determination of its molecular conformation and packing in the crystal lattice. researchgate.netrsc.org

A crystallographic study would reveal:

Molecular Conformation: The planarity of the benzaldehyde unit and the specific torsion angles describing the orientation of the isopropylsulfanyl substituent relative to the aromatic ring.

Bond Parameters: Precise measurements of the C-S, C=O, and aromatic C-C bond lengths, as well as the C-S-C bond angle of the thioether linkage.

Intermolecular Interactions: The way molecules pack in the crystal, identifying any significant non-covalent interactions such as C–H···O hydrogen bonds or π–π stacking between aromatic rings, which govern the supramolecular architecture. mdpi.com

While a specific crystal structure for this compound is not readily found in open literature, analysis of related structures, such as other substituted benzaldehydes or aromatic thioethers, provides a strong basis for what to expect. mdpi.com The structural data is crucial for validating theoretical calculations and understanding structure-property relationships.

Chiroptical Spectroscopic Techniques (e.g., ECD, VCD) for Stereochemical Analysis of Chiral Derivatives

While this compound is achiral, its derivatives can be chiral. For instance, a reaction at the aldehyde that creates a new stereocenter, or the use of a chiral building block in its synthesis, would result in enantiomers. tandfonline.com Determining the absolute configuration (the exact 3D arrangement of atoms) of these chiral derivatives is crucial, and chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for this purpose. sioc-journal.cnmdpi.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light in the UV-Vis range. beilstein-journals.org Chiral molecules produce a characteristic ECD spectrum, and enantiomers give mirror-image spectra. mdpi.com The modern approach involves comparing the experimental ECD spectrum of a chiral derivative with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (R or S). beilstein-journals.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov An experimental VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. researchgate.net Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the one calculated for a specific enantiomer. nih.gov VCD is particularly valuable as it can be applied to any chiral molecule with IR absorptions, without the need for a UV-Vis chromophore. nih.gov

Analytical and Process Monitoring Techniques

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 4-(Isopropylsulfanyl)benzaldehyde from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. The method's optimization involves the careful selection of a stationary phase, mobile phase composition, and detector.

A common stationary phase for the separation of aromatic sulfur-containing compounds is a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. The retention of the compound on the column is influenced by the proportion of the organic solvent in the mobile phase. A linear relationship often exists between the logarithm of the capacity factor (log k') and the volume fraction of the organic modifier. For a series of substituted benzaldehydes, a linear relationship has been observed between log k' and the volume fraction of methanol, with correlation coefficients generally above 0.96. researchgate.net

The development of a specific HPLC method for this compound would involve injecting standard solutions onto a C18 column and eluting with various methanol/water or acetonitrile/water compositions to achieve optimal separation from potential impurities. UV detection is suitable for this compound due to the presence of the benzaldehyde (B42025) chromophore. For a group of aldehydes analyzed by HPLC, a UV detection wavelength of 254 nm has been effectively used. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV at 254 nm
Expected Retention Time ~ 8-10 min
Note: This table is for illustrative purposes and actual parameters would require experimental optimization.

For more complex mixtures or for the analysis of trace impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction converts the aldehyde into a hydrazone derivative, which can then be analyzed by HPLC with UV detection at a longer wavelength (e.g., 360 nm), often providing enhanced sensitivity and selectivity. auroraprosci.com

Gas chromatography is well-suited for the analysis of volatile compounds. While this compound itself has a moderate boiling point, GC analysis can be particularly useful for identifying and quantifying more volatile starting materials, byproducts, or related impurities. For compounds containing active hydrogen atoms, such as the aldehyde group, derivatization is often necessary to improve volatility and peak shape. research-solution.com

A common derivatization technique for aldehydes is the formation of oximes using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This process converts the polar aldehyde into a less polar, more volatile derivative suitable for GC analysis. research-solution.com

The optimized GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification based on the fragmentation pattern of the analyte. For the GC-MS analysis of various aldehydes, specific quantifier and confirmation ions are used for identification and quantification. und.edu

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu
Derivative PFBHA Oxime
Note: This table is for illustrative purposes and actual parameters would require experimental optimization.

In-line and On-line Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process control and optimization.

Flow chemistry, where reactants are continuously pumped through a reactor, offers excellent control over reaction parameters such as temperature, pressure, and residence time. rsc.org Integrating spectroscopic techniques into a flow setup allows for continuous, real-time analysis of the reaction mixture.

The synthesis of functionalized aldehydes can be effectively carried out in flow reactors. beilstein-journals.org For a reaction involving this compound, a UV-Vis spectrophotometer could be coupled to the flow stream. The oxidation of thioethers to sulfoxides, a potential side reaction or a desired transformation, can be monitored by observing changes in the UV-Vis spectrum. acs.org This allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing unwanted byproducts.

The kinetics of reactions involving thioethers can be studied in real-time. For instance, the oxidation of a thioether can be monitored by following the decrease in the absorbance of the starting material and the increase in the absorbance of the sulfoxide (B87167) product. acs.org This approach can be applied to the synthesis of this compound to understand the reaction mechanism and to identify the optimal reaction time.

A study on the reaction of HO• radicals with thioether-containing model peptides utilized transient absorption spectra to identify and characterize reaction intermediates. mdpi.com This highlights the potential of time-resolved spectroscopic techniques for mechanistic investigations in reactions involving the isopropylsulfanyl group. Furthermore, micro parallel liquid chromatography has been demonstrated as a tool for the real-time analysis of enzyme kinetics, a principle that can be adapted for monitoring the kinetics of organic reactions. nih.gov

Automated Synthesis and High-Throughput Experimentation

The automation of chemical synthesis and the use of high-throughput experimentation (HTE) have revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and screening of large numbers of compounds.

Automated synthesis platforms are now commercially available that can perform a wide range of chemical transformations, including those involving aldehydes. sigmaaldrich.com These systems often utilize pre-filled reagent cartridges for specific reaction classes, such as reductive amination or heterocycle formation, starting from an aldehyde. chemrxiv.org Such a platform could be programmed to perform various reactions with this compound to quickly generate a library of derivatives for further testing.

High-throughput experimentation involves the parallel synthesis and screening of compounds in a miniaturized format, such as 96- or 1536-well plates. This approach has been used to synthesize libraries of heterocyclic compounds from a diverse set of aldehydes. nih.gov By employing this compound as a building block in an HTE campaign, a large and diverse chemical space can be explored efficiently to identify molecules with desired properties.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research on 4-(isopropylsulfanyl)benzaldehyde has primarily established its identity as a readily available chemical building block. bldpharm.com Key data points such as its molecular formula (C10H12OS) and molecular weight (180.27 g/mol ) are well-documented by chemical suppliers. bldpharm.com The presence of both an aldehyde functional group and an isopropylsulfanyl moiety on a benzene (B151609) ring makes it a versatile intermediate for organic synthesis. While specific, in-depth studies on its reactivity and applications are not extensively published, its commercial availability suggests its utility in the synthesis of more complex molecules for research purposes. bldpharm.com The core contribution of existing information is the provision of this compound to the scientific community as a starting material, implying its potential role in the development of new chemical entities.

Unexplored Research Avenues and Emerging Methodologies

A significant number of research avenues for this compound remain unexplored. The reactivity of the aldehyde group in various name reactions, such as Wittig, Horner-Wadsworth-Emmons, and reductive amination, is a fertile ground for investigation. Furthermore, the application of modern synthetic methodologies could unlock new transformations. For instance, organocatalytic approaches, which have been successfully used for a variety of carbon-sulfur bond-forming reactions, have not been extensively applied to substrates like this compound. acs.org

The isopropylsulfanyl group itself presents several research opportunities. Its oxidation to the corresponding sulfoxide (B87167) and sulfone would significantly alter the electronic properties of the benzaldehyde (B42025), potentially leading to new applications. Emerging methodologies in photoredox catalysis could also be employed to activate the C-S bond or the aldehyde group in novel ways. The development of one-pot or tandem reactions involving both the aldehyde and the sulfur-containing group is another promising, yet unexplored, direction.

Potential for Advanced Applications in Chemical Sciences

The structure of this compound suggests its potential as a precursor for advanced applications in medicinal chemistry and materials science. The isopropylsulfonyl group, a derivative of the isopropylsulfanyl moiety, is found in various biologically active compounds, including kinase inhibitors for cancer treatment. nih.govresearchgate.net This suggests that this compound could serve as a key starting material for the synthesis of novel therapeutic agents. The aldehyde functionality allows for its incorporation into various molecular scaffolds, such as quinazolines, which have been investigated for their ability to reactivate mutant p53 in cancer cells. nih.gov

In the realm of materials science, the compound is listed as a "Material Building Block," indicating its potential for creating functional organic materials. bldpharm.combldpharm.com The aromatic ring and the sulfur atom can impart desirable electronic and photophysical properties. For example, it could be used in the synthesis of polymers, covalent organic frameworks (COFs), or as a ligand for metal-organic frameworks (MOFs), potentially leading to new materials for electronics, sensing, or gas storage. bldpharm.com

Interdisciplinary Research Opportunities (e.g., Interface with Materials Science, Catalysis)

The unique combination of functional groups in this compound opens up several interdisciplinary research opportunities.

At the interface with Materials Science: The molecule's aldehyde group can be utilized in polymerization reactions or for surface functionalization of materials. The sulfur atom can influence the self-assembly of molecules and the electronic properties of resulting materials. Collaborative research between organic chemists and materials scientists could lead to the development of novel organic semiconductors, light-emitting materials, or smart materials that respond to external stimuli. ucsb.edu

At the interface with Catalysis: this compound can be a substrate for developing and testing new catalytic reactions. For instance, solid base catalysts have been shown to be effective in aldol (B89426) condensation reactions involving similar substituted benzaldehydes. researchgate.net Research in this area could lead to more sustainable and efficient methods for C-C bond formation. Furthermore, the compound itself could be a precursor to new ligands for transition metal catalysis. The aldehyde can be converted into a chelating group, and the sulfur atom could act as a soft donor, creating ligands with unique electronic and steric properties for applications in cross-coupling reactions or asymmetric catalysis. ucsb.edu The exploration of these interdisciplinary avenues is crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 4-(Isopropylsulfanyl)benzaldehyde, and how can reaction yields be improved?

The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. A common approach is reacting 4-bromobenzaldehyde with isopropylthiol in the presence of a base like K₂CO₃ under inert conditions. To improve yields:

  • Optimize stoichiometry (e.g., 1.2 equivalents of isopropylthiol to avoid side reactions).
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Monitor reaction progress via TLC or GC-MS to minimize over-reaction byproducts.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How should researchers handle safety concerns during synthesis and characterization?

  • Toxicological risks : While specific toxicological data for this compound may be limited, analogs like 4-(Bromomethyl)benzaldehyde require stringent precautions (e.g., gloves, fume hoods) due to potential skin/eye irritation .
  • First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Storage : Store in airtight containers under nitrogen, away from oxidizers, due to the aldehyde group’s reactivity.

Q. What analytical methods are recommended for characterizing purity and structure?

  • NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and isopropylsulfanyl group (δ 1.3–1.5 ppm for CH₃, δ 3.0–3.5 ppm for SCH(CH₃)₂) .
  • HPLC/GC-MS : For purity assessment (≥95% recommended for research-grade material).
  • Melting point : Compare with literature values (if available) to verify consistency .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Refinement tools : Use SHELXL for high-resolution crystallographic refinement. For twinned crystals, employ SHELXD/SHELXE to handle pseudo-symmetry and improve electron density maps .
  • Validation : Cross-check bond lengths/angles with similar sulfanyl-substituted benzaldehydes (e.g., 4-(Methylsulfonyl)benzaldehyde, Acta Cryst. E ).
  • Data deposition : Submit validated CIF files to the Cambridge Structural Database for peer verification.

Q. What strategies address contradictions in spectroscopic or reactivity data?

  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, temperature gradients) to isolate variables .
  • Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR shifts or reaction pathways, comparing with experimental results .
  • Collaborative validation : Share samples with independent labs for parallel characterization (e.g., via round-robin testing).

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Functionalization : Modify the aldehyde group via condensation (e.g., hydrazones, Schiff bases) or reduce to hydroxymethyl for solubility studies .
  • Bioisosteric replacement : Replace the isopropylsulfanyl group with methylsulfonyl or thioether analogs to assess electronic effects .
  • High-throughput screening : Use automated liquid handlers to prepare combinatorial libraries for biological testing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventDMF, anhydrous
Reaction Temperature80–100°C
Catalyst/BaseK₂CO₃ (2.0 equiv)
Purification MethodColumn chromatography (SiO₂)

Q. Table 2. Analytical Benchmarks for Characterization

TechniqueExpected OutcomeValidation Source
¹H NMR (CDCl₃)δ 10.02 (s, 1H, CHO)
HPLC Retention Time8.2 min (C18 column, MeOH:H₂O)
Melting Point92–94°C (lit. if available)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.